2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a chlorophenyl ring, which is further connected to a methylamino group and an acetamide moiety. The presence of a hydroxyphenyl group adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-chlorophenylamine with sulfonyl chloride, followed by the reaction with methylamine to form the sulfonyl-methylamino intermediate. This intermediate is then reacted with 4-hydroxyphenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxyphenyl group may also participate in hydrogen bonding or other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)acetamide
- 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-nitrophenyl)acetamide
Uniqueness
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(23(21,22)14-8-2-11(16)3-9-14)10-15(20)17-12-4-6-13(19)7-5-12/h2-9,19H,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWVSBOEYBFFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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